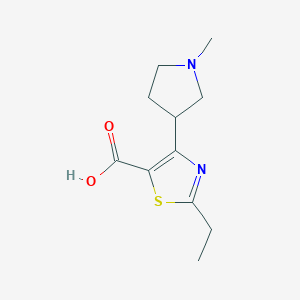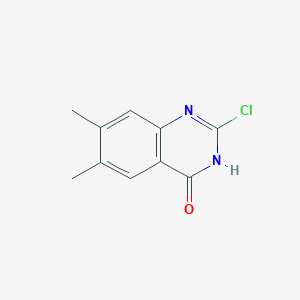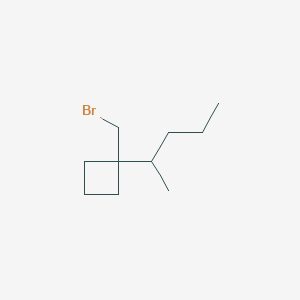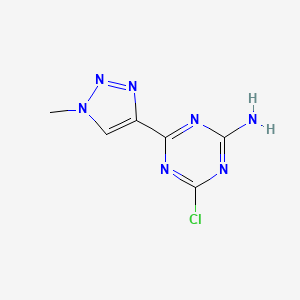
3-(3-Bromo-2,2-dimethylpropyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-2,2-dimethylpropyl)furan is an organic compound with the molecular formula C₉H₁₃BrO and a molecular weight of 217.1 g/mol . It is a furan derivative, characterized by a furan ring substituted with a 3-bromo-2,2-dimethylpropyl group. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2,2-dimethylpropyl)furan typically involves the bromination of a suitable precursor. One common method is the radical bromination of the methyl group of a furan derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl₄) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-2,2-dimethylpropyl)furan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-2,2-dimethylpropyl)furan has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-2,2-dimethylpropyl)furan depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Bromo-2,2-dimethylpropyl)furan: A positional isomer with similar chemical properties.
3-(3-Bromo-2,2-dimethylpropyl)thiophene: A thiophene analog with a sulfur atom in place of the oxygen in the furan ring.
3-(3-Bromo-2,2-dimethylpropyl)pyrrole: A pyrrole analog with a nitrogen atom in place of the oxygen in the furan ring.
Uniqueness
3-(3-Bromo-2,2-dimethylpropyl)furan is unique due to its specific substitution pattern on the furan ring, which can influence its reactivity and biological activity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C9H13BrO |
|---|---|
Molekulargewicht |
217.10 g/mol |
IUPAC-Name |
3-(3-bromo-2,2-dimethylpropyl)furan |
InChI |
InChI=1S/C9H13BrO/c1-9(2,7-10)5-8-3-4-11-6-8/h3-4,6H,5,7H2,1-2H3 |
InChI-Schlüssel |
IHCGDRODBVYWPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=COC=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(Aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13184233.png)
![1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13184240.png)



![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13184265.png)

![[(3-Methylidenecyclobutyl)sulfonyl]benzene](/img/structure/B13184280.png)
![2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine](/img/structure/B13184281.png)



